4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate
Overview
Description
4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate typically involves multi-step organic reactions. One common method is the condensation of 2,3-dimethylquinoxaline with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-aminobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: 2,3-dimethyl-6-quinoxalinecarboxylic acid.
Scientific Research Applications
4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is primarily related to its interaction with biological targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components . The compound may also inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-dimethylquinoxaline: Lacks the nitrobenzyl and carboxylate groups.
4-nitrobenzyl quinoxaline: Similar but without the 2,3-dimethyl substitution.
Uniqueness
4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitrobenzyl group enhances its potential as a prodrug, while the carboxylate ester allows for further functionalization and derivatization .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2,3-dimethylquinoxaline-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-12(2)20-17-9-14(5-8-16(17)19-11)18(22)25-10-13-3-6-15(7-4-13)21(23)24/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXNCGLOTLKMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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